molecular formula C5H11ClFNO B2709879 O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride CAS No. 2375271-18-2

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride

Cat. No.: B2709879
CAS No.: 2375271-18-2
M. Wt: 155.6
InChI Key: OPWCMYJXQQUAHJ-UHFFFAOYSA-N
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Description

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride is a hydroxylamine hydrochloride derivative characterized by a fluorinated cyclobutylmethyl substituent. This article compares its properties, reactivity, and applications with similar compounds, leveraging data from diverse sources.

Properties

IUPAC Name

O-[(1-fluorocyclobutyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-5(4-8-7)2-1-3-5;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWCMYJXQQUAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CON)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride typically involves the reaction of 1-fluorocyclobutylmethanol with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can result in various substituted hydroxylamine derivatives .

Scientific Research Applications

The compound O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloride is a chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant case studies and data tables.

Medicinal Chemistry

Hydroxylamines are frequently used as intermediates in drug synthesis. The introduction of a fluorinated cyclobutane group can enhance the biological activity and metabolic stability of drug candidates.

Case Study: Antiparasitic Activity
A patent discusses the use of compounds similar to O-[(1-Fluorocyclobutyl)methyl]hydroxylamine in antiparasitic combinations. These compounds have been shown to exhibit insecticidal activity, making them potential candidates for developing new antiparasitic agents .

Research indicates that hydroxylamines can serve as prodrugs or active pharmacological agents due to their ability to undergo redox reactions in biological systems.

Case Study: Cancer Treatment
In studies involving cancer treatment, hydroxylamine derivatives have been shown to inhibit specific enzymes involved in tumor growth. For example, compounds with similar structures have demonstrated promising results in inhibiting CLK2 kinase activity, which is implicated in breast cancer .

Chemical Synthesis

The unique structure of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Reaction Pathways

Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionReacts with electrophiles to form new bondsO-[(1-Fluorocyclobutyl)methyl]halides
Coupling ReactionsForms larger molecular structuresHydroxylamine derivatives

Pharmacological Research

The pharmacological profile of hydroxylamines includes their potential as enzyme inhibitors and modulators of metabolic pathways.

Case Study: FXR Agonists
Compounds structurally related to hydroxylamines have been investigated for their ability to activate farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism and liver health. This activation has implications for treating conditions like nonalcoholic fatty liver disease (NAFLD) and cholestasis .

Mechanism of Action

The mechanism of action of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The fluorocyclobutyl group enhances the compound’s stability and binding affinity, making it a potent inhibitor in various biochemical assays .

Comparison with Similar Compounds

Key Observations :

  • The fluorocyclobutyl group introduces ring strain and moderate electronegativity , distinguishing it from aromatic or linear alkyl substituents.
  • Aromatic substituents (e.g., PFBHA) enhance derivatization efficiency in analytical applications due to strong electron-withdrawing effects .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability.

Compound Name Melting Point (°C) Solubility Stability Notes Reference(s)
O-[(1-Fluorocyclobutyl)methyl] Not reported Likely moderate in organic solvents Strain may reduce thermal stability -
O-(Pentafluorobenzyl) (PFBHA) Not explicitly stated Soluble in polar organic solvents (e.g., ethanol) Stable under derivatization conditions
O-(2-Chloro-4-fluorophenylmethyl) 182–184 0.1 g/100 mL in water; soluble in organics High crystallinity due to halogenated aromatic ring
O-(2-Methoxyphenylmethyl) 112–116 Poor in water; soluble in ethanol Sensitive to acidic/basic conditions
O-Methyl 83–85 (as pure solid) 25% aqueous solution available Hygroscopic; decomposes at high temps

Key Observations :

  • Halogenated aromatic derivatives (e.g., PFBHA, chlorophenyl) exhibit higher melting points and lower aqueous solubility due to strong intermolecular forces .
  • The fluorocyclobutyl group may confer improved lipid solubility compared to aromatic analogs, advantageous in drug delivery.

Key Observations :

  • Fluorocyclobutylmethyl reagents are less commonly reported than benzyl or aryl halides, posing synthetic challenges.
  • PFBHA synthesis is well-established due to its utility in analytical chemistry .

Analytical Chemistry

  • PFBHA : Widely used to derivatize carbonyl compounds (e.g., aldehydes, ketones) for GC/MS detection, achieving detection limits of 0.01–0.17 µmol/L .
  • O-Methyl : Employed in titrimetric analysis of oxidized polymers (e.g., HA-Ox) .

Material Science

  • O-Methyl : Used in crosslinking hyaluronic acid hydrogels for protein delivery .

Key Observations :

  • Halogenated derivatives often require stricter safety protocols due to irritant properties .
  • Fluorocyclobutyl compounds may present unknown toxicity risks, warranting further study.

Biological Activity

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. Hydroxylamines are known for their role in organic synthesis and their biological relevance, particularly in the context of medicinal chemistry. This article aims to detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C5_5H9_9ClFN\O
  • Molecular Weight : 155.58 g/mol
  • CAS Number : Not specified in the search results.
  • Physical State : Typically exists as a hydrochloride salt, enhancing its solubility in water.

Hydroxylamines, including O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloride, are known to participate in various biochemical pathways. They can act as nucleophiles, reacting with electrophilic centers in biological molecules such as proteins and nucleic acids. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Hydroxylamines can modify amino acid residues in enzymes, potentially inhibiting their function.
  • Formation of Oximes : This compound may react with carbonyl compounds to form oximes, which can influence metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to O-[(1-Fluorocyclobutyl)methyl]hydroxylamine exhibit antimicrobial activity. Hydroxylamines have been studied for their ability to inhibit bacterial growth and biofilm formation. For instance, a study on methoxyamine derivatives showed significant antibacterial effects against various pathogens .

Cytotoxic Effects

The cytotoxicity of hydroxylamines has been documented in various cancer cell lines. A study demonstrated that hydroxylamine derivatives could induce apoptosis in cancer cells by activating caspase pathways . The exact cytotoxic profile of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloride remains to be fully elucidated but is expected to follow similar trends.

Case Studies

  • Study on Hydroxylamine Derivatives :
    • A comprehensive analysis was conducted on the biological activities of various hydroxylamine derivatives, including their effects on cancer cells and microbial pathogens.
    • Results indicated that these compounds could significantly reduce cell viability in certain cancer cell lines while exhibiting selective toxicity .
  • Mechanistic Insights from Related Compounds :
    • Research on methoxyamine has shown its potential as a chemotherapeutic adjuvant, enhancing the efficacy of certain anticancer drugs when used in combination therapy .
    • The study highlighted how structural modifications (like fluorination) could affect biological activity and selectivity.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloridePotential antimicrobial and cytotoxic effectsNucleophilic attack on electrophiles
Methoxyamine HydrochlorideAntimicrobial, chemotherapeutic adjuvantForms oximes; modifies protein functions
O-Methylhydroxylamine HydrochlorideAntimicrobialInhibits bacterial growth

Q & A

Q. What is the standard synthetic route for O-[(1-Fluorocyclobutyl)methyl]hydroxylamine hydrochloride?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting 1-fluorocyclobutylmethyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, aqueous or polar solvent). The base deprotonates hydroxylamine, enhancing its nucleophilicity to attack the alkyl halide. The crude product is purified via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Integrate peaks to confirm substitution (e.g., cyclobutyl proton signals at 1.8–2.0 ppm, fluorinated carbon splitting patterns) .
  • Titration : Hydroxylamine hydrochloride titration (e.g., with NaOH) quantifies free amine or aldehyde groups in derivatives .
  • HPLC : Used with derivatization agents (e.g., O-(4-methoxybenzyl)-hydroxylamine hydrochloride) to separate and detect monosaccharide derivatives .

Q. How should the compound be stored to maintain stability?

Store at -20°C in airtight, light-protected containers. Hydroxylamine derivatives are hygroscopic and prone to oxidation; inert atmospheres (N₂/Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N-oxide or dimerization products?

  • Stoichiometry : Use a 1.2:1 molar ratio of hydroxylamine to alkyl halide to ensure complete conversion.
  • Temperature : Maintain ≤25°C to suppress side reactions.
  • Base Selection : Weak bases (e.g., NaHCO₃) reduce competing elimination pathways. Monitor pH (7–8) to balance reactivity and stability .

Q. What mechanistic insights explain the nucleophilic reactivity of the hydroxylamine group?

The hydroxylamine group (-NH-OH) acts as a bifunctional nucleophile. The lone pair on the nitrogen attacks electrophilic centers (e.g., carbonyl carbons), forming oxime intermediates. Fluorine’s electron-withdrawing effect on the cyclobutyl ring enhances the leaving group’s stability in substitution reactions .

Q. How does fluorination impact the compound’s stability compared to non-fluorinated analogs?

Fluorination increases thermal and oxidative stability due to the strong C-F bond and reduced electron density on the cyclobutyl ring. This also alters solubility (lower polarity) compared to O-(cyclobutylmethyl)hydroxylamine hydrochloride .

Q. What advanced methods detect trace amounts of this compound in biological matrices?

  • Derivatization : Use O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to convert carbonyl intermediates into volatile derivatives for GC/MS analysis .
  • LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS for high sensitivity in metabolomic studies .

Q. How can conflicting data on reaction yields be resolved?

  • Controlled Replicates : Conduct triplicate reactions under identical conditions (solvent purity, humidity control).
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidation products) and adjust reducing agents (e.g., NaBH₄) accordingly .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Molar Ratio (NH₂OH:HCl : Alkyl Halide)1.2:1Minimizes unreacted halide
Temperature20–25°CSuppresses dimerization
Base0.1 M NaOHBalances reactivity & pH

Q. Table 2. Analytical Methods for Derivative Characterization

TechniqueTarget ApplicationKey ObservationsReference
¹H NMRStructural confirmationCyclobutyl H at 1.8–2.0 ppm
Hydroxylamine TitrationOxidation degreepH 4 endpoint (methyl orange)
PFBHA-GC/MSCarbonyl detectionLOD: 0.1 ppm in serum

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